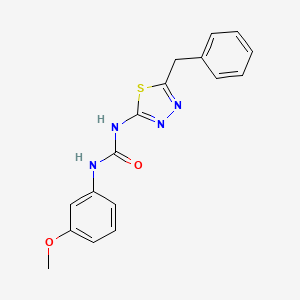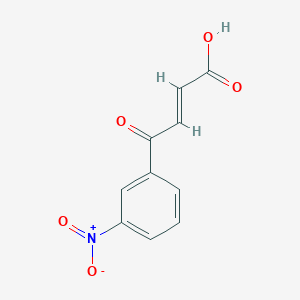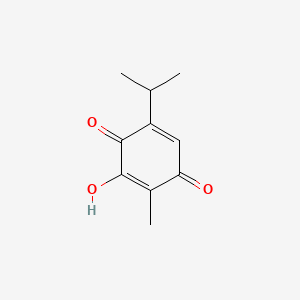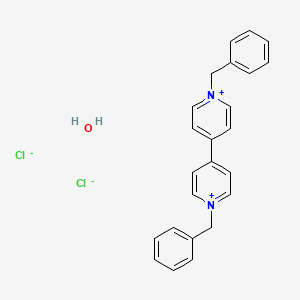![molecular formula C14H17N3O4 B14165824 2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide CAS No. 320741-49-9](/img/structure/B14165824.png)
2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a dioxane ring fused with an indole moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the cyclization of ethyl 2-oxindoline-5-carboxylate with appropriate reagents to form the spirocyclic oxindole intermediate . This intermediate is then further reacted with hydrazine derivatives to introduce the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazol]-2-one
- Spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’(1’H)-one
Uniqueness
2-(5’-Methyl-2’-oxospiro[1,3-dioxane-2,3’-indole]-1’-yl)acetohydrazide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
320741-49-9 |
|---|---|
Molekularformel |
C14H17N3O4 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
2-(5'-methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide |
InChI |
InChI=1S/C14H17N3O4/c1-9-3-4-11-10(7-9)14(20-5-2-6-21-14)13(19)17(11)8-12(18)16-15/h3-4,7H,2,5-6,8,15H2,1H3,(H,16,18) |
InChI-Schlüssel |
MSPSLMAHAXIQFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC(=O)NN |
Löslichkeit |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)


![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)


![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)


![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)

